molecular formula C16H16N4O B1199296 Hydroxystilbamidine CAS No. 495-99-8

Hydroxystilbamidine

Cat. No. B1199296
CAS RN: 495-99-8
M. Wt: 280.32 g/mol
InChI Key: TUESWZZJYCLFNL-UHFFFAOYSA-N
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Description

Hydroxystilbamidine, a cationic dye, exhibits multifaceted biochemical activities, including antifungal, antitrypanosomal, antimalarial, and carcinostatic properties. Its binding to DNA and RNA is characterized by a non-intercalating manner, which significantly inhibits ribonucleases, impacting various cellular processes in protozoa. Moreover, hydroxystilbamidine demonstrates a unique ability to bind to and stabilize trypanosomal lysosomes, highlighting its potential in diagnostic and histochemical applications without focusing on its drug use or dosage details (Definitions, 2020).

Synthesis Analysis

The synthesis of hydroxystilbamidine involves complex organic chemistry techniques aimed at creating a compound that can interact with biological molecules in a specific manner. While detailed synthesis pathways specific to hydroxystilbamidine are not provided in the available literature, the synthesis of similar compounds typically involves multi-step organic reactions, including the formation of amide bonds, hydroxylation, and the introduction of stilbene structures. These processes ensure the production of a compound with the desired biological activity and structural fidelity.

Molecular Structure Analysis

Hydroxystilbamidine's molecular structure is characterized by its ability to bind DNA and RNA through non-intercalative mechanisms, suggesting a distinct molecular conformation that allows such interactions. The compound's affinity for A-T rich regions in the DNA helix and its consequential distortion of the helical structure, alongside its ability to induce fluorescence upon binding, indicate a sophisticated molecular architecture that facilitates its biological activities and diagnostic utility (Festy, Sturm, & Daune, 1975).

Scientific Research Applications

  • Antifungal, Antitrypanosomal, Antimalarial, and Carcinostatic Activities : Hydroxystilbamidine exhibits multiple biological activities, including antifungal, antitrypanosomal, antimalarial, and carcinostatic properties. It binds to DNA and RNA non-intercalatively and inhibits ribonucleases, impacting protozoal cellular processes. Additionally, it binds to and stabilizes trypanosomal lysosomes (2020).

  • Immunosuppressive Properties : Hydroxystilbamidine demonstrates immunosuppressive effects, notably suppressing both primary and secondary immune responses to specific antigens in mice without significant toxicity to spleen cells (Folds, Orlando, & Spitznagel, 1975).

  • Diagnostic and Histochemical Applications : It is commonly used as a diagnostic agent in neuroanatomy and as a histochemical stain, owing to its binding properties (2020).

  • Inhibition of Cellular Ribonucleases : Hydroxystilbamidine isethionate has been used to inhibit cellular ribonucleases, aiding in the isolation of giant silk fibroin polyribosomes and mRNP particles (Lizardi, 1980).

  • Treatment of Kala-Azar : This compound has been employed in treating kala-azar, a form of leishmaniasis, showing considerable antiparasitic activity (Gupta, 1950).

  • Effect on Kinetoplast of Trypanosoma Gambiense : Hydroxystilbamidine influences the kinetoplast of Trypanosoma gambiense, suggesting its role in inhibiting DNA synthesis in this parasite (Ono & Inoki, 1975).

  • Targeting Psoriatic Lesions : Clinical trials have shown that hydroxystilbamidine localizes in psoriatic lesions, indicating its potential use in diagnosing or treating psoriasis (Roe, 1961).

  • DNA Binding Properties : Studies have detailed the binding of hydroxystilbamidine to DNA, revealing specific interactions and thermodynamics of the association, which is critical for understanding its mode of action at the molecular level (Festy, Sturm, & Daune, 1975).

  • Fungicidal Effects : Resistance of certain fungi like Trichophyton rubrum and Microsporum audouini to hydroxystilbamidine has been studied, underlining its application and limitations in treating fungal infections (Taschdjian, 1954).

  • Treatment of North American Blastomycosis : Hydroxystilbamidine has been used in treating blastomycosis, a fungal infection, demonstrating its therapeutic potential in infectious diseases (Lockwood et al., 1969).

Safety And Hazards

Hydroxystilbamidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only in well-ventilated areas .

properties

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUESWZZJYCLFNL-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873552
Record name 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydroxystilbamidine isethionate (HSB) acts on extracellular DNA and lysosomes. In Trypanosomes there is extensive and selective binding of HSB to the kinetoplastic DNA. This inhibits cell division and reproduction. In yeast there is evidence of binding to extranuclear DNA causing numerous mutations. HSB is also taken up in the lysosomes and leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms. HSB may also stabilize lysosomal membranes. HSB has also been found to bind RNA and is a powerful inhibitor of cellular ribonucleases.
Record name Hydroxystilbamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hydroxystilbamidine

CAS RN

495-99-8, 1071752-67-4
Record name Hydroxystilbamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYSTILBAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
B Festy - Mechanism of Action of Antieukaryotic and Antiviral …, 1979 - Springer
… Hydroxystilbamidine. A non intercalating drug as a probe of nucleic acid conformation. … Effect of hydroxystilbamidine on the kinetoplast of Trypanosoma gambiense in mice. Biken J…
Number of citations: 5 link.springer.com
B Festy, M Daune - Biochemistry, 1973 - ACS Publications
… The present study of hydroxystilbamidine is not … hydroxystilbamidine to DNA and polynucleotides. It will be clearly demonstrated, from viscosity measurements, that …
Number of citations: 58 pubs.acs.org
JW OBERMAN, EF Gilbert - Annals of Internal Medicine, 1958 - acpjournals.org
… , 2-hydroxystilbamidine, in the therapy of these diseases have appeared.'10' 14~17 … year old Negro girl treated with 2-hydroxystilbamidine, whose death is believed to have occurred as …
Number of citations: 9 www.acpjournals.org
PCS Gupta - The Indian Medical Gazette, 1950 - ncbi.nlm.nih.gov
The duration of kala-azar varied from less than 3 months (3 weeks) to a little over 1 year in the ordinary cases and from 6 months to 3 years in the resistant cases. The splenic enlarge-…
Number of citations: 11 www.ncbi.nlm.nih.gov
B Festy, J Sturm, M Daune - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1975 - Elsevier
… a double stranded structure, the hydroxystilbamidine molecule in the first set … hydroxystilbamidine but the phenolic hydroxyl group is likely to play a major role. The …
Number of citations: 56 www.sciencedirect.com
I Snapper, B Schneid, N Kurnick - Acta Haematologica, 1950 - karger.com
… After administration of 2-hydroxystilbamidine, comparable … of stilbamidine and of 2-hydroxystilbamidine in these granules. … , stilbamidine and 2-hydroxystilbamidine are absorbed at the …
Number of citations: 16 karger.com
PM Lizardi - The Journal of cell biology, 1980 - rupress.org
Hydroxystilbamidine isethionate, a dye capable of binding to both DNA and RNA, has been found to be a powerful inhibitor of cellular ribonucleases. A procedure has been developed …
Number of citations: 14 rupress.org
I Snapper, LV McVay - The American Journal of Medicine, 1953 - amjmed.com
… * In this article the term 2-hydroxystilbamidine is used instead of 2-hydroxystilbamidine … The latter compound contains only 54 per cent 2-hydroxystilbamidine. …
Number of citations: 63 www.amjmed.com
A Lagacé - 1957 - search.proquest.com
… and the maximum dose of diamidines which could be tolerated, we endeavored to evaluate the pro phylactic and therapeutic efficacy of stilbamidine and 2-hydroxystilbamidine in …
Number of citations: 1 search.proquest.com
J COLSKY - AMA Archives of Internal Medicine, 1954 - jamanetwork.com
… blastomycosis treated with 2-hydroxystilbamidine, with an excellent response to treatment. Although this patient was given a large total dose of 2-hydroxystilbamidine, he has not …
Number of citations: 11 jamanetwork.com

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